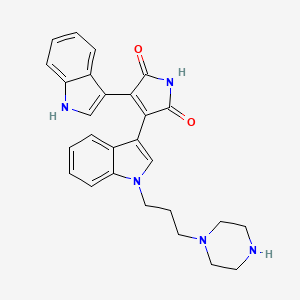

Bisindolylmaleimide VII

描述

Bisindolylmaleimide VII is a potent and selective inhibitor of protein kinase C. It is structurally similar to the naturally occurring molecule staurosporine but is more selective for protein kinase C over other protein kinases. This compound is widely used in scientific research to probe protein kinase C-mediated pathways involved in the transduction of hormone, cytokine, and growth factor signals .

准备方法

Bisindolylmaleimide VII can be synthesized through various synthetic routes. One common method involves the reaction of N-methylindole-3-glyoxylamide with methyl aryl acetates in the presence of potassium tert-butoxide in tetrahydrofuran (THF) . The reaction conditions typically require careful control of temperature and solvent to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

化学反应分析

Reaction Mechanism

The synthesis of BIM-VII proceeds through a condensation-cyclization pathway:

-

Deprotonation: KOBut deprotonates the indole-3-acetamide and methyl indolyl-3-glyoxylate.

-

Nucleophilic Attack: The activated glyoxylate ester reacts with the acetamide, forming intermediates (e.g., hydroxyimides).

-

Dehydration: Elimination of water yields the maleimide core.

Intermediate Analysis:

-

Hydroxyimide (22): Formed via initial condensation, isolated in 77% yield .

-

Dehydrated Product (23): Achieved through acid (HCl) or base (excess KOBut)-mediated elimination .

Structural Characterization

BIM-VII’s structure includes two indole moieties linked to a maleimide ring. Its binding to calmodulin (CaM) involves hydrophobic residues and hydrogen bonds:

-

Key Interactions:

Table 2: CaM-BIM-VII Interaction Residues

| Residue Type | Residues Engaged |

|---|---|

| Hydrophobic | Leu39, Phe92, Ile100, Val136 |

| Hydrogen Bond | Glu7, Met124 |

Biochemical Relevance

BIM-VII exhibits potent kinase inhibition:

Structure-Activity Relationships:

Challenges and Innovations

科学研究应用

Cancer Therapy

Research has demonstrated that bisindolylmaleimide VII exhibits anti-cancer properties by targeting multiple pathways:

- Inhibition of Tumor Growth : Studies have shown that this compound can suppress tumor cell growth and induce apoptosis in cancer cells by inhibiting PKC activity .

- Targeting STAT3 : A novel analogue of bisindolylmaleimide, BMA097, was found to inhibit the phosphorylation and activation of STAT3, a transcription factor involved in cancer progression. This inhibition leads to reduced expression of STAT3 target genes associated with tumor aggressiveness .

Protein Kinase Inhibition

This compound is recognized for its selective inhibition of various protein kinases:

- Protein Kinase C Inhibition : It serves as a potent inhibitor of PKC isoforms, which are implicated in numerous signaling pathways related to cancer and inflammation .

- Glycogen Synthase Kinase-3 Inhibition : Research indicates that this compound also inhibits glycogen synthase kinase-3 (GSK-3), which plays a role in regulating cell proliferation and survival .

In Vitro Studies

In vitro experiments have demonstrated the effectiveness of this compound in various cancer cell lines:

- Cell Line Responses : Treatment with this compound resulted in significant reductions in cell viability and increased rates of apoptosis in breast cancer and leukemia cell lines .

- Mechanistic Insights : Proteomic studies identified several novel targets affected by bisindolylmaleimides, providing insights into their broader effects on cellular signaling networks .

In Vivo Studies

Animal model studies further support the potential therapeutic applications of this compound:

- Xenograft Models : In xenograft models, administration of this compound led to decreased tumor growth rates compared to control groups, highlighting its potential as an anti-cancer agent .

Summary Table of Key Findings

作用机制

Bisindolylmaleimide VII exerts its effects by inhibiting protein kinase C. It interacts with the catalytic subunit of protein kinase C, competing with adenosine triphosphate (ATP) for binding. This inhibition prevents the phosphorylation of downstream targets, thereby modulating various cellular processes. The molecular targets and pathways involved include the inhibition of calcium signaling and the modulation of other protein kinases .

相似化合物的比较

Bisindolylmaleimide VII is structurally similar to other bisindolylmaleimides and indolylmaleimide derivatives, such as:

Bisindolylmaleimide I: Another potent inhibitor of protein kinase C, but with different selectivity and potency profiles.

Bisindolylmaleimide VIII: Known for its inhibitory effects on various protein kinases, including protein kinase C.

Staurosporine: A naturally occurring molecule with broad-spectrum kinase inhibition but less selectivity compared to this compound .

The uniqueness of this compound lies in its high selectivity for protein kinase C and its ability to inhibit specific pathways with minimal off-target effects.

生物活性

Bisindolylmaleimide VII (BIM-VII) is a compound of significant interest in the field of medicinal chemistry, particularly for its role as a calmodulin inhibitor. Calmodulin is a calcium-binding messenger protein that plays a crucial role in various cellular processes, including muscle contraction, cell division, and signal transduction. The biological activity of BIM-VII has been extensively studied, revealing its potential therapeutic applications in cancer treatment and neurodegenerative diseases.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C₃₁H₃₅N₃O₂

- Molecular Weight : 453.54 g/mol

BIM-VII is characterized by its unique structure, which includes two indole groups and a maleimide moiety. This configuration is essential for its interaction with biological targets, particularly calmodulin.

BIM-VII functions primarily as an inhibitor of calmodulin, which is implicated in various signaling pathways. The binding affinity of BIM-VII to calmodulin has been quantitatively assessed:

- Dissociation Constant () : 186.2 nM (experimental)

- Theoretical Binding Affinity () : 2.14 nM (calculated using AutoDock4)

These values suggest that BIM-VII exhibits a strong affinity for calmodulin, making it a potent inhibitor. The interaction involves multiple hydrogen bonds with specific residues in the calmodulin structure, enhancing its inhibitory effects on calmodulin-dependent processes .

Anticancer Properties

BIM-VII has shown promising results in various studies regarding its anticancer activity. It inhibits the proliferation of several cancer cell lines by interfering with calmodulin's regulatory functions. In particular, it has been evaluated for its effects on:

- Human Umbilical Vein Endothelial Cells (HUVECs)

- Various Tumor Cell Lines

The antiproliferative effects are attributed to the disruption of calcium signaling pathways that are critical for tumor growth and metastasis .

Neuroprotective Effects

Research indicates that BIM-VII may also possess neuroprotective properties. By inhibiting calmodulin, it can potentially mitigate the effects of excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have demonstrated that BIM-VII can reduce neuronal cell death in models of neurodegeneration .

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- Neurodegeneration Models :

Comparative Analysis with Other Bisindolylmaleimides

The following table summarizes the biological activities of various bisindolylmaleimides, highlighting their specific targets and effects:

| Compound | Primary Target | IC50 (µM) | Biological Activity |

|---|---|---|---|

| BIM-I | PKC | 0.01 | Inhibits PKC; potential anti-cancer |

| BIM-II | PKC | 0.01 | Potent PKC inhibitor |

| BIM-IV | PKC & PKA | 0.75 | Inhibits PKC; affects cAMP signaling |

| BIM-VII | Calmodulin | 0.186 | Inhibits calmodulin; anti-cancer |

属性

IUPAC Name |

3-(1H-indol-3-yl)-4-[1-(3-piperazin-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O2/c33-26-24(20-16-29-22-8-3-1-6-18(20)22)25(27(34)30-26)21-17-32(23-9-4-2-7-19(21)23)13-5-12-31-14-10-28-11-15-31/h1-4,6-9,16-17,28-29H,5,10-15H2,(H,30,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLVUAHQOFDKLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCN2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274364 | |

| Record name | bisindolylmaleimide vii | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137592-47-3 | |

| Record name | bisindolylmaleimide vii | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。